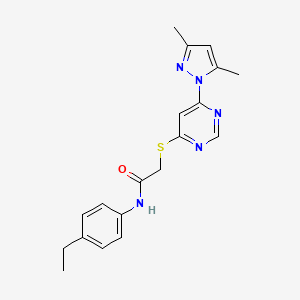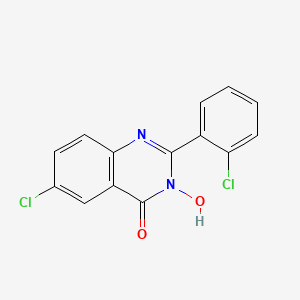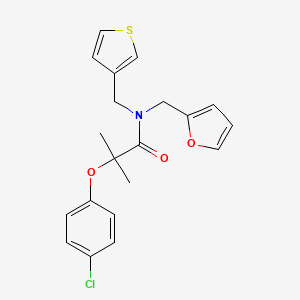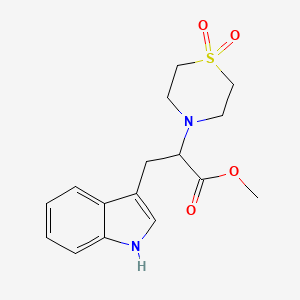
methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate, also known as Methyl 2-(1,1-dioxo-1λ6,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate or MTIP, is an organic compound that is used in scientific research. It is a derivative of thiazinan and indole, two compounds that have a wide range of applications in the fields of medicine, biochemistry and pharmacology. MTIP is a white, odorless powder that is insoluble in water and has a melting point of 130-132°C.
科学的研究の応用
MTIP has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme, indoleamine 2,3-dioxygenase (IDO), which is important in the regulation of immune responses. It has also been used to study the effects of indoleamine 2,3-dioxygenase inhibitors on the immune system. In addition, MTIP has been used to study the effects of indoleamine 2,3-dioxygenase inhibitors on cancer cells, as well as to study the effects of indoleamine 2,3-dioxygenase inhibitors on inflammation and oxidative stress.
作用機序
MTIP is a substrate for the enzyme indoleamine 2,3-dioxygenase (IDO). IDO is responsible for the breakdown of tryptophan, an essential amino acid, into kynurenine, an intermediate in the kynurenine pathway. Kynurenine is then further metabolized into a variety of metabolites, including quinolinic acid, which has been linked to inflammation, oxidative stress and cancer. By inhibiting the activity of IDO, MTIP can modulate the production of these metabolites and potentially reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
MTIP has been shown to modulate the production of kynurenine and its metabolites, which can have a variety of effects on the body. Studies have shown that it can reduce inflammation and oxidative stress, as well as inhibit the growth of certain cancer cells. In addition, MTIP has been shown to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor alpha (TNF-α), and to modulate the activity of the immune system.
実験室実験の利点と制限
The use of MTIP in laboratory experiments has several advantages. It is a relatively inexpensive compound that is easy to synthesize and has a wide range of applications in scientific research. Furthermore, it is soluble in organic solvents, making it easy to work with in the laboratory. However, it is important to note that MTIP is not water soluble, which can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for research involving MTIP. These include further studies into the effects of MTIP on the immune system and its role in the regulation of inflammation and oxidative stress. In addition, further research into the use of MTIP as an inhibitor of IDO could lead to the development of novel therapies for a variety of diseases. Additionally, further research into the effects of MTIP on cancer cells could lead to the development of new treatments for cancer. Finally, further studies into the effects of MTIP on other physiological processes, such as metabolism and cell signaling, could lead to new insights into the regulation of these processes.
合成法
MTIP can be synthesized by a condensation reaction between 1-aminoindole and thiazinan. This reaction begins with the formation of a Schiff base intermediate, which is then reduced with sodium borohydride to form the desired product. This reaction requires anhydrous conditions and is typically performed in the presence of a base, such as pyridine.
特性
IUPAC Name |
methyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-22-16(19)15(18-6-8-23(20,21)9-7-18)10-12-11-17-14-5-3-2-4-13(12)14/h2-5,11,15,17H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNDARUVIRHRPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N3CCS(=O)(=O)CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24818015 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
methyl 2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)-3-(1H-indol-3-yl)propanoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2952124.png)
![(3,4-difluorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2952126.png)
![1-(3-Methylphenyl)-N-[(3-methylthiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B2952127.png)

![3-butyl-9-(3-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2952129.png)
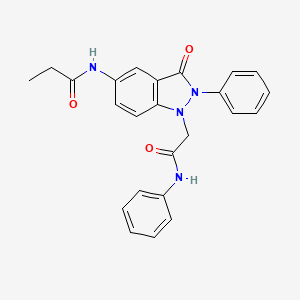

![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2952134.png)
![5-(2-fluorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2952136.png)

